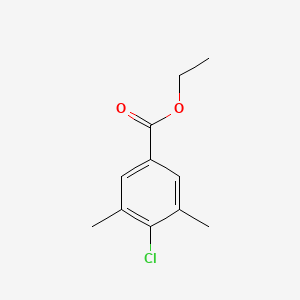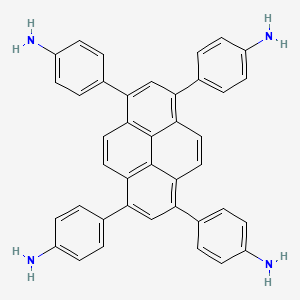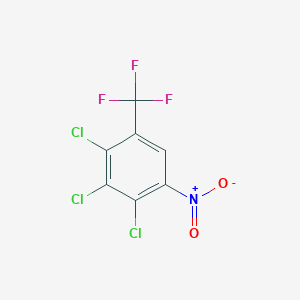
Diethyl-11-methacryloyloxyundecylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-11-methacryloyloxyundecylphosphonate typically involves the esterification of 11-hydroxyundecylphosphonic acid with methacrylic acid in the presence of a catalyst . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme can be represented as follows:
11-Hydroxyundecylphosphonic acid+Methacrylic acid→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl-11-methacryloyloxyundecylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The methacryloyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diethyl-11-methacryloyloxyundecylphosphonate has a wide range of applications in scientific research:
Polymer Synthesis: It is used as a monomer in the synthesis of various polymers, providing unique properties such as enhanced adhesion and durability.
Surface Modification: The compound is employed in surface modification techniques to improve the properties of materials, such as increasing hydrophobicity or biocompatibility.
Drug Delivery Systems: It is utilized in the development of drug delivery systems, where it helps in the controlled release of therapeutic agents.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of Diethyl-11-methacryloyloxyundecylphosphonate involves its interaction with various molecular targets and pathways. In polymer synthesis, it acts as a cross-linking agent, forming strong covalent bonds with other monomers. In drug delivery systems, it facilitates the encapsulation and controlled release of drugs by forming stable complexes with therapeutic agents.
Comparaison Avec Des Composés Similaires
Diethyl-11-methacryloyloxyundecylphosphonate can be compared with other similar compounds, such as:
Methacryloyloxyethylphosphonate: Similar in structure but with a shorter alkyl chain.
Methacryloyloxypropylphosphonate: Another similar compound with a different alkyl chain length.
Methacryloyloxybutylphosphonate: Differing in the length of the alkyl chain and specific properties.
The uniqueness of this compound lies in its longer alkyl chain, which imparts distinct properties such as enhanced hydrophobicity and improved compatibility with various substrates .
Propriétés
IUPAC Name |
11-diethoxyphosphorylundecyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37O5P/c1-5-23-25(21,24-6-2)17-15-13-11-9-7-8-10-12-14-16-22-19(20)18(3)4/h3,5-17H2,1-2,4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAZOWKFSUVIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCCOC(=O)C(=C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate](/img/structure/B6319096.png)






![13-hydroxy-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6319136.png)


![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)

